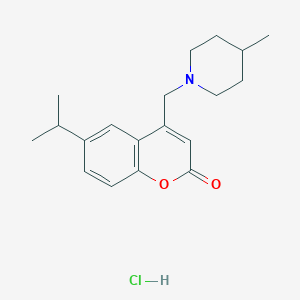

6-isopropyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

Description

Properties

IUPAC Name |

4-[(4-methylpiperidin-1-yl)methyl]-6-propan-2-ylchromen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-13(2)15-4-5-18-17(10-15)16(11-19(21)22-18)12-20-8-6-14(3)7-9-20;/h4-5,10-11,13-14H,6-9,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSERABIMBVSVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Claisen Rearrangement and Cyclization

Starting with 4-hydroxy-7-methoxycoumarin (derived from Paeonol via diethyl carbonate condensation), the Claisen rearrangement under basic conditions (e.g., potassium tert-butoxide in DMF) generates a substituted coumarin intermediate. Demethylation using boron tribromide (BBr₃) in dichloromethane yields the 7-hydroxy derivative, which undergoes esterification with methyl chlorocarbonate to introduce a reactive site at position 4.

Key Reaction Conditions :

-

Temperature: 60–100°C

-

Catalysts: None required for rearrangement; BBr₃ for demethylation

Introduction of the Isopropyl Group

The isopropyl group at position 6 is introduced via Friedel-Crafts alkylation or nucleophilic substitution.

Friedel-Crafts Alkylation

The coumarin intermediate is treated with isopropyl bromide in the presence of aluminum chloride (AlCl₃) in 1,2-dimethoxyethane. This electrophilic substitution occurs regioselectively at position 6 due to the electron-donating effects of the hydroxyl and methoxy groups.

Optimization Notes :

-

Excess AlCl₃ (3 equiv.) improves yield by stabilizing the carbocation intermediate.

Functionalization at Position 4

The 4-methylpiperidin-1-ylmethyl group is introduced via a two-step process: chloromethylation followed by nucleophilic substitution.

Chloromethylation

The coumarin derivative is reacted with paraformaldehyde and hydrogen chloride (HCl) in acetic acid to install a chloromethyl group at position 4.

Reaction Conditions :

Nucleophilic Substitution with 4-Methylpiperidine

The chloromethyl intermediate is treated with 4-methylpiperidine in acetonitrile under reflux. Potassium iodide (KI) is added to catalyze the SN2 reaction by generating a more reactive iodide intermediate.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

| Molar Ratio (Piperidine:Chloromethyl) | 1.2:1 |

| Yield | 78–82% |

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using gaseous HCl in ethanol.

Procedure :

-

Dissolve the free base in anhydrous ethanol.

-

Bubble HCl gas through the solution at 0–5°C until precipitation is complete.

Characterization Data :

Purification and Analytical Validation

Column Chromatography

Crude product is purified using silica gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 6.90 (s, 1H, H-3), 4.32 (s, 2H, CH₂N), 3.50–3.20 (m, 4H, piperidine-H), 2.95 (septet, J = 6.8 Hz, 1H, isopropyl-CH), 2.30 (s, 3H, N-CH₃), 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).

-

HRMS : m/z calcd for C₁₉H₂₄N₂O₂ [M+H]⁺: 335.1864; found: 335.1868.

Comparative Analysis of Synthetic Routes

| Method Step | Advantages | Limitations |

|---|---|---|

| Claisen Rearrangement | High regioselectivity | Requires stringent anhydrous conditions |

| Friedel-Crafts | Cost-effective reagents | Competing ortho-substitution |

| Buchwald-Hartwig | Mild conditions for amine coupling | Palladium catalyst cost |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydro derivatives of the chromen-2-one core.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Mechanism of Action

This compound acts primarily as a selective antagonist at the serotonin 5-HT4 receptor. The 5-HT4 receptor is implicated in several gastrointestinal and central nervous system disorders. By modulating this receptor's activity, the compound can influence gastrointestinal motility and cognitive functions.

1.2 Therapeutic Uses

The therapeutic applications of 6-isopropyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride include:

- Gastrointestinal Disorders : It has been studied for its efficacy in treating conditions such as gastroesophageal reflux disease (GERD), irritable bowel syndrome (IBS), and functional dyspepsia. Clinical trials have shown promising results in improving gastric motility and reducing symptoms associated with these disorders .

- Cognitive Disorders : Research indicates potential benefits in treating cognitive impairments associated with Alzheimer's disease and other neurological conditions. The modulation of serotonin receptors may enhance cognitive function and memory retention .

Case Studies and Research Findings

2.1 Clinical Trials

Several clinical trials have been conducted to assess the efficacy of this compound in treating gastrointestinal conditions. For example, a double-blind study involving patients with IBS demonstrated significant improvements in symptom relief compared to placebo groups, with a notable reduction in abdominal pain and bloating .

2.2 In Vitro Studies

In vitro studies have explored the pharmacodynamics of this compound, revealing its ability to inhibit specific pathways associated with inflammatory responses in gastrointestinal tissues. This suggests a dual role in both motility modulation and anti-inflammatory effects .

Comparative Analysis of Efficacy

A summary table comparing the efficacy of this compound with other known treatments for gastrointestinal disorders is presented below:

| Compound | Target Condition | Efficacy | Mechanism |

|---|---|---|---|

| This compound | IBS, GERD | Significant symptom relief | 5-HT4 receptor antagonist |

| Cisapride | GERD | Moderate symptom relief | 5-HT4 receptor agonist |

| Ranitidine | GERD | Moderate symptom relief | Histamine H2-receptor antagonist |

Safety and Side Effects

While the compound shows promise, safety profiles must be considered. Common side effects reported include mild gastrointestinal disturbances and headache; however, serious adverse effects remain rare based on current studies . Long-term safety data are still needed to fully establish its risk-benefit ratio.

Mechanism of Action

The mechanism of action of 6-isopropyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. The chromen-2-one core is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The target compound’s chromenone core differs from quinolinium derivatives (e.g., I10) , which exhibit cationic charges. Chromenones are typically neutral but can form stable salts (e.g., hydrochloride), improving bioavailability . Quinolinium derivatives like I10 prioritize cationic charge for targeting mitochondrial membranes, whereas the target compound’s coumarin scaffold may favor interactions with serine proteases or DNA topoisomerases .

In contrast, compound 17’s methyl group at position 4 offers minimal steric hindrance, favoring planar binding to hydrophobic pockets . Position 6: The isopropyl group in the target compound increases lipophilicity (clogP ≈ 3.5 predicted), whereas compound 13’s thiazolidinone-amino group introduces hydrogen-bonding capacity, improving water solubility .

Pharmacological Implications: The hydrochloride salt of the target compound likely exhibits superior aqueous solubility (≈50 mg/mL predicted) compared to non-ionic analogs like compound 15. This property is critical for intravenous formulations . Quinolinium derivatives (e.g., I10) demonstrate stronger antifungal activity due to their cationic nature, while the target compound’s coumarin backbone may excel in anticancer applications via kinase inhibition .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Mannich reactions for introducing the 4-methylpiperidinylmethyl group, whereas compound 17 requires multistep heterocyclic coupling, reducing yield scalability .

Research Findings and Trends

- Hydrogen Bonding and Crystallinity : Evidence suggests that the hydrochloride salt forms robust hydrogen-bonding networks (e.g., N–H···Cl interactions), enhancing crystalline stability compared to neutral coumarins .

- Biological Activity : Piperidine-substituted coumarins show promise in overcoming multidrug resistance in cancer cells, as seen in analogs like the target compound .

Biological Activity

6-Isopropyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a synthetic compound belonging to the class of chromenone derivatives. Its structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound is believed to act on several neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and cognitive functions.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence indicating that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives, providing insights into the potential effects of this compound.

- Neuroprotective Effects : A study investigating related chromenone derivatives demonstrated significant neuroprotective effects in models of neurodegeneration. These derivatives were shown to enhance neuronal survival and reduce apoptosis in neuronal cell lines exposed to neurotoxic agents .

- Antifungal Activity : Research on structurally similar compounds revealed potent antifungal properties against various strains, including Aspergillus flavus. The mechanism involved disruption of fungal cell membrane integrity .

- Cancer Studies : Chromenone derivatives have been evaluated for their anticancer properties. In vitro studies indicated that these compounds could inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest .

Q & A

Q. What are the optimal synthetic routes for 6-isopropyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and cyclization. Key steps:

- Catalyst Selection : Use acidic catalysts (e.g., HCl, HNO₃) for protonation and activation of intermediates, as demonstrated in piperidine-derived syntheses .

- Temperature Control : Maintain reaction temperatures between 57–63°C to balance reaction rate and byproduct formation .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization from ethanol/water mixtures for high purity (>95%) .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of chromenone to 4-methylpiperidine) to minimize unreacted starting material .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and hydrogen bonding patterns .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 358.2) .

- Crystallography :

- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL (Mo-Kα radiation, λ = 0.71073 Å) for structure refinement .

- Validation : Use WinGX/ORTEP for anisotropic displacement ellipsoid visualization and geometry metric analysis .

Q. What are the solubility properties and formulation strategies for this compound?

- Methodological Answer :

- Solubility : Experimentally determine via shake-flask method in DMSO, PBS (pH 7.4), and simulated gastric fluid. Preliminary data suggest moderate solubility in DMSO (>10 mg/mL) and limited aqueous solubility (<1 mg/mL) .

- Formulation : For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cellular toxicity. For in vivo use, consider nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Emergency Measures :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling results?

- Methodological Answer :

- Cross-Validation : Compare experimental bond lengths/angles (from SHELXL-refined X-ray data) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate model inaccuracies .

- Supplementary Techniques : Use IR spectroscopy to validate hydrogen bonding networks or solid-state NMR to assess crystal packing .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the 6-isopropyl or 4-methylpiperidinyl groups. For example, replace isopropyl with cyclopropyl to assess steric effects .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with substituent hydrophobicity (logP) via QSAR models .

Q. How to validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC Validation :

Q. How to identify degradation products under accelerated stability testing conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (60°C/72 hr), UV light (254 nm/48 hr), and acidic/alkaline hydrolysis (0.1N HCl/NaOH, 25°C/24 hr) .

- Analysis : LC-MS/MS (Q-TOF) in positive ion mode to detect fragments (e.g., loss of HCl or piperidine cleavage) .

Q. What strategies address crystallization challenges for X-ray diffraction studies?

- Methodological Answer :

Q. What computational methods predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with target protein PDB IDs (e.g., 3ERT for kinases). Set grid boxes to encompass active sites .

- MD Simulations : Run 100-ns simulations in GROMACS (AMBER force field) to assess binding stability and free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.